molecular formula C19H20N4O3S B2705604 (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1428381-96-7

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B2705604
M. Wt: 384.45
InChI Key: XTGWEJJBFRBJQY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves the reaction of 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethanamine with 3-(3,4-dimethoxyphenyl)acryloyl chloride in the presence of a base to form the desired product.

Starting Materials
2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethanamine, 3-(3,4-dimethoxyphenyl)acryloyl chloride, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethanamine in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes., Step 3: Slowly add 3-(3,4-dimethoxyphenyl)acryloyl chloride to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux conditions., Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired product.

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-16-6-4-14(12-17(16)26-2)5-7-18(24)20-10-8-15-13-27-19(22-15)23-11-3-9-21-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWEJJBFRBJQY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

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